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Compound of Interest

Compound Name: Methyl piperazine-1-carboxylate

Cat. No.: B041395

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl
piperazine-1-carboxylate (CsH12N202), a key building block in synthetic organic chemistry
and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

these analytical techniques.

Spectral Data Summary

The following tables summarize the key spectral data for Methyl piperazine-1-carboxylate.

Table 1: *H NMR Spectral Data

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.65 S 3H O-CHs
~3.45 t 4H -N(C=0)-CH2-
~2.80 t 4H -NH-CHz2-
~1.80 s (broad) 1H -NH-
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Solvent: CDClIs. The chemical shifts are approximate and may vary slightly depending on the
solvent and concentration.

- 13

Chemical Shift (6) ppm Assignment
~155.5 C=0

~52.5 O-CHs

~45.5 -N(C=0)-CH2-
~44.0 -NH-CHz2-

Solvent: CDClIs. The chemical shifts are approximate and may vary slightly depending on the
solvent and concentration.

Table 3: IR SpectralData

Wavenumber (cm~?) Intensity Assignment

~3350 Strong, broad N-H Stretch

~2950, 2850 Strong C-H Stretch (aliphatic)
~1700 Strong C=0 Stretch (carbamate)
~1450 Medium CHz2 Bend

~1250 Strong C-N Stretch

~1170 Strong C-O Stretch

Sample preparation: Neat or as a thin film.

Table 4: Mass Spectrometry Data
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miz Interpretation
144.09 [M]* (Molecular lon)
113.07 [M - OCHs]*

85.07 [M - COOCHs]*
56.05 [C3HsN]*

lonization method: Electron lonization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (*H) and carbon (33C) chemical environments in the
molecule.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of Methyl piperazine-1-carboxylate
in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs). The solvent should be
free of protons to avoid interference with the sample signals.[1]

e Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Key parameters
include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width
covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of
1-5 seconds.[2]

o For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum. A larger number of scans is usually required due to the lower natural abundance
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of the 13C isotope. The spectral width should cover the expected range for organic
molecules (typically 0-220 ppm).

» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and calibrating the chemical shift scale using the residual solvent peak as a
reference. Integrate the peaks in the *H NMR spectrum to determine the relative number of
protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.
Methodology:

e Sample Preparation:

o Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g.,
NaCl or KBr).[3]

o Thin Film (for solids): Dissolve a small amount of the solid sample in a volatile solvent
(e.g., methylene chloride or acetone). Drop the solution onto a salt plate and allow the
solvent to evaporate, leaving a thin film of the compound on the plate.[4]

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Place the sample holder in the instrument's beam path. Acquire a
background spectrum of the empty salt plates (or air) first. Then, acquire the sample
spectrum. The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum. The typical
range is 4000-400 cm~1.[5][6]

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in Methyl piperazine-1-carboxylate.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Methodology:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For volatile compounds like Methyl piperazine-1-carboxylate, direct insertion or injection
into a gas chromatograph coupled to the mass spectrometer (GC-MS) can be used.[7]

« lonization: lonize the sample molecules. Electron lonization (El) is a common method where
high-energy electrons bombard the sample, causing ionization and fragmentation.[8]

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: A detector records the abundance of ions at each m/z value.

o Data Analysis: The resulting mass spectrum shows the relative abundance of different
fragments. The peak with the highest m/z often corresponds to the molecular ion ([M]*),
which provides the molecular weight of the compound. Other peaks represent fragments of
the molecule, which can give clues about its structure.[7]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical
compound like Methyl piperazine-1-carboxylate.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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piperazine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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